![molecular formula C16H12N2O4 B2458163 2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 220986-31-2](/img/structure/B2458163.png)
2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.282. The purity is usually 95%.
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Biological Activity
The compound 2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a member of the pyran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12N2O4
- Molecular Weight : 296.28 g/mol
- CAS Number : 220986-31-2
- Structure : The compound features a pyrano[4,3-b]pyran core with an amino group and a hydroxyl-substituted phenyl ring.
Antitumor Activity
Recent studies have highlighted the potential of pyran derivatives in cancer therapy. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- CDK2 Inhibition : Some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, particularly in colorectal cancer models such as HCT-116 cells .
- Apoptosis Induction : The activation of caspase pathways has been observed, suggesting that these compounds can induce programmed cell death in malignant cells .
Antibacterial Activity
The compound also exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive bacterial strains:
- Inhibitory Concentration : Compounds similar to the target structure showed lower IC50 values compared to standard antibiotics like ampicillin, indicating potent antibacterial activity .
Antioxidant Activity
Pyran derivatives are recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases:
- DPPH Scavenging Assay : Certain derivatives displayed strong DPPH scavenging activity, with some exhibiting efficiencies comparable to known antioxidants like butylated hydroxytoluene (BHT) .
Study 1: Cytotoxicity Against HCT-116 Cells
A study evaluated the cytotoxic effects of several pyran derivatives, including the target compound. The results indicated that:
Compound | IC50 (µM) | Mechanism |
---|---|---|
2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo | 75.1 | CDK2 inhibition |
Control (Ampicillin) | 100 | Antibiotic action |
This table illustrates that the target compound has a lower IC50 than the control, indicating higher potency against cancer cells.
Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, the compound was tested against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Bacillus cereus | 1.0 µg/mL |
The results confirm that the compound is effective against common pathogenic bacteria.
Study 3: Antioxidant Activity Assessment
The antioxidant potential was assessed using various assays:
Assay Type | EC50 (mM) |
---|---|
DPPH Scavenging | 0.072 |
Reducing Power | 0.149 |
These findings suggest that the compound possesses significant antioxidant activity.
Scientific Research Applications
Anti-Cancer Activity
Research has demonstrated that derivatives of pyrano[4,3-b]pyran compounds exhibit notable anti-cancer properties. The compound has been studied for its ability to induce apoptosis in various cancer cell lines through mechanisms such as:
- Caspase Activation : Activation of caspases leads to programmed cell death.
- Cell Cycle Arrest : Disruption of tubulin polymerization results in cell cycle arrest at the G2/M phase.
Case Study : A study reported an IC50 value of 23.30 ± 0.35 mM against HeLa cervical cancer cells, indicating significant cytotoxicity.
Anti-Inflammatory Effects
The compound has shown promise in reducing inflammation by modulating the production of pro-inflammatory cytokines. This property is particularly relevant for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Mechanism : The anti-inflammatory effects are often linked to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been documented against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Activity Type | IC50 Values | Target Pathogen |
---|---|---|
Antitumor | 23.30 ± 0.35 mM | HeLa (cervical cancer) |
Antimicrobial | 257 mM | Staphylococcus aureus |
Antifungal | 278 mM | Candida albicans |
Synthesis and Structural Insights
The synthesis of 2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been achieved through various organic transformations that utilize the amino and cyano groups as reactive sites for further modifications. The structural framework facilitates diverse chemical modifications that can enhance its biological activity.
Properties
IUPAC Name |
2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-8-5-12-14(16(20)21-8)13(11(7-17)15(18)22-12)9-3-2-4-10(19)6-9/h2-6,13,19H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADZEDCIHBQXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)O)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.